molecular formula C12H14O4S B14909121 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)butanoic acid

4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)butanoic acid

Cat. No.: B14909121
M. Wt: 254.30 g/mol
InChI Key: XDORWVPUERYEEL-UHFFFAOYSA-N
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Description

4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)butanoic acid is a sulfur-containing derivative of the benzodioxan scaffold, characterized by a thioether (-S-) linkage connecting a 2,3-dihydrobenzo[b][1,4]dioxin moiety to a butanoic acid chain.

Properties

Molecular Formula

C12H14O4S

Molecular Weight

254.30 g/mol

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)butanoic acid

InChI

InChI=1S/C12H14O4S/c13-12(14)2-1-7-17-9-3-4-10-11(8-9)16-6-5-15-10/h3-4,8H,1-2,5-7H2,(H,13,14)

InChI Key

XDORWVPUERYEEL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)SCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)butanoic acid typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized from catechol derivatives through a series of reactions including alkylation and cyclization.

    Thioether Formation: The benzodioxin derivative is then reacted with a thiol compound under suitable conditions to form the thioether linkage.

    Butanoic Acid Attachment:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzodioxin ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are typically employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzodioxin derivatives.

Scientific Research Applications

4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)butanoic acid involves its interaction with specific molecular targets. The thioether linkage and benzodioxin ring system allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)butanoic acid and related compounds:

Compound Name CAS Number Key Functional Groups Molecular Formula Applications/Notes Reference
This compound Not provided Benzodioxin, thioether, butanoic acid Not provided Potential synthetic intermediate
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid 14939-93-6 Benzodioxin, direct bond, butanoic acid Not provided Intermediate (95% purity, typically in stock)
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) 331-39-5 Catechol, propenoic acid C₉H₈O₄ Pharmacological research, food/cosmetics
4-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)ethyl)-2-methoxyphenol (3q) Not provided Benzodioxin, aminoethyl, methoxyphenol C₁₇H₁₉NO₄ Synthesized via hydrogen borrowing (52% yield)
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-amine 105362-06-9 Benzodioxin, thiazole, amine C₁₁H₁₀N₂O₂S Research use (95% purity)

Key Comparative Insights

Thioether vs. Direct Bond or Ether Linkages
  • Thioethers are more nucleophilic than ethers, enabling distinct reactivity in substitution or oxidation reactions, which could be leveraged in synthetic pathways .
Carboxylic Acid Chain Length and Polarity
  • The butanoic acid chain (4 carbons) offers a balance between hydrophilicity and flexibility, contrasting with caffeic acid’s shorter propenoic acid chain (3 carbons) and polar catechol group. This difference may influence binding affinity in enzyme-targeted applications .
Pharmacological Potential
  • While caffeic acid is widely used in supplements and cosmetics due to its antioxidant properties, the target compound’s benzodioxin-thioether motif may confer stability against metabolic degradation, a desirable trait in drug design .
  • The thiazol-2-amine derivative (CAS 105362-06-9) demonstrates the versatility of benzodioxan scaffolds in heterocyclic chemistry, suggesting that the target compound could serve as a precursor for bioactive heterocycles .

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